

interaction of Notp with other subunits of the Ccr4-Not complex

Author: BenchChem Technical Support Team. Date: December 2025

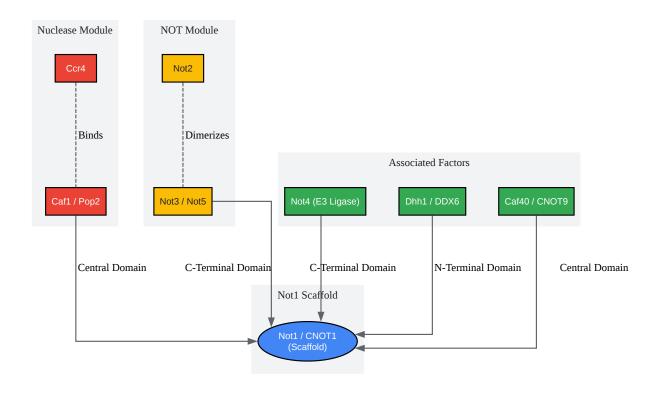
An In-depth Technical Guide to the Interactions of Not Proteins within the Ccr4-Not Complex

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Ccr4-Not complex is a master regulator of gene expression, conserved across eukaryotes, that plays a pivotal role in processes ranging from mRNA decay and transcriptional control to translational repression.[1][2] Its modular architecture, centered around the large scaffold protein Not1, facilitates a multitude of protein-protein interactions that are crucial for its function. [3] This technical guide provides a comprehensive overview of the core interactions between the "Not" protein subunits and other components of the Ccr4-Not complex. It summarizes key structural and functional data, presents detailed experimental protocols for studying these interactions, and illustrates the underlying molecular pathways. The term "Notp" is interpreted herein as referring to the family of "Not proteins" (Not1, Not2, Not3, Not4, Not5) that form the core of the complex.

Core Architecture of the Ccr4-Not Complex


The Ccr4-Not complex is a large, approximately 1.0 MDa assembly with a distinct L-shaped structure revealed by electron microscopy.[4][5] Its architecture is fundamentally modular, with the essential and large Not1 protein (CNOT1 in humans) serving as a central scaffold upon which other functional modules assemble.[3][4][6]

There are two primary modules that associate with the Not1 scaffold:

- The Nuclease Module: This module contains the two catalytic subunits responsible for mRNA deadenylation: Ccr4 (CNOT6/CNOT6L in humans) and Caf1/Pop2 (CNOT7/CNOT8 in humans).[4][6] These enzymes work to shorten the poly(A) tail of messenger RNAs, a critical step that precedes mRNA degradation.[4][7]
- The NOT Module: This structural module is formed by the interactions of Not2 (CNOT2), Not3 (CNOT3), and Not5.[4][6] In yeast, Not3 and Not5 are paralogous, and the complex typically contains Not2 and either Not3 or Not5.[4] This module is crucial for the stability and regulatory activity of the entire complex.[4]

Other key proteins, such as the E3 ubiquitin ligase Not4 (CNOT4) and the Caf40 subunit (CNOT9), also associate with the Not1 scaffold to complete the complex.[1][3]

Click to download full resolution via product page

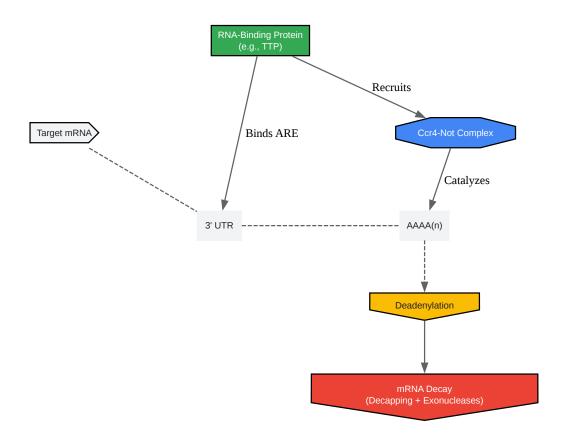
Caption: Overall architecture of the Ccr4-Not complex.

Quantitative Data and Key Interaction Domains of Not Proteins

While precise quantitative data such as dissociation constants (K_d) are highly dependent on experimental context and not consistently reported across the literature, a wealth of structural and biochemical data has mapped the specific domains mediating the assembly of the Ccr4-Not complex. The following table summarizes these critical interactions.

Interacting Protein 1 (Bait)	Interacting Protein 2 (Prey)	Key Interacting Domains/Regi ons	Species	Reference(s)
Not1 (Scaffold)	Caf1 (Nuclease Module)	Not1: Central MIF4G domain (yeast: aa 667- 1152)	Yeast, Human	[4][8][9][10]
Not1 (Scaffold)	Not2 / Not5 (NOT Module)	Not1: C-terminal HEAT repeats (yeast: aa 1490- 2108)	Yeast	[8][10][11]
Not1 (Scaffold)	Not4 (E3 Ligase)	Not1: C-terminal domain	Yeast	[6][8][12]
Not1 (Scaffold)	Caf40 / CNOT9	Not1: Central domain	Yeast, Human	[4]
Not1 (Scaffold)	Dhh1 / DDX6	Not1: N-terminal domain	Yeast, Human	[13]
Caf1 (Nuclease Module)	Ccr4 (Nuclease Module)	Caf1 binds Ccr4's Leucine- Rich Repeat (LRR) domain. This interaction is essential for Ccr4's association with the complex.	Yeast, Human	[4][8]
Not2 (NOT Module)	Not5 / Not3 (NOT Module)	C-terminal globular "NOT- box" domains mediate dimerization.	Yeast, Human	[4][11]

Not4 (E3 Ligase)	eS7 (Ribosomal Protein)	Not4 ubiquitinates the ribosomal protein eS7.	Yeast	[7]
Not5 (NOT Module)	Ribosome	The Not5 E-site interaction is dependent on Not4-mediated ubiquitylation of eS7.	Yeast	[7][13][14]


Signaling Pathways and Functional Implications

The intricate network of interactions within the Ccr4-Not complex is central to its role in cellular signaling, particularly in the post-transcriptional regulation of mRNA.

mRNA Deadenylation and Decay

A primary function of the complex is to initiate mRNA degradation.[7] This process is often targeted to specific transcripts through recruitment by sequence-specific RNA-binding proteins (RBPs) or the microRNA-induced silencing complex (miRISC).[7][15][16] For example, proteins like Tristetraprolin (TTP) recognize AU-rich elements (AREs) in the 3' UTR of target mRNAs (e.g., inflammatory cytokines) and recruit the Ccr4-Not complex via interactions with CNOT1 and CNOT9, leading to rapid deadenylation and decay.[7]

Click to download full resolution via product page

Caption: RBP-mediated recruitment of Ccr4-Not for mRNA decay.

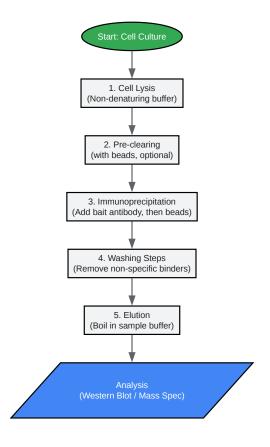
Role in Nutrient Signaling

Recent studies have implicated the Ccr4-Not complex as a key regulator in nutrient-sensing pathways, such as the mechanistic Target of Rapamycin Complex 1 (TORC1) pathway.[17][18] The complex can influence TORC1 signaling, which in turn controls cell growth and proliferation.[18] For instance, the Not4 ubiquitin ligase activity is required to activate TORC1, linking protein quality control and metabolic regulation.[17] This demonstrates that the interactions within the Ccr4-Not complex allow it to integrate environmental signals with the core gene expression machinery.

Experimental Protocols

The study of protein-protein interactions within the Ccr4-Not complex relies on a core set of biochemical and genetic techniques. Below are detailed methodologies for two foundational approaches.

A. Co-Immunoprecipitation (Co-IP)


Co-IP is used to isolate a protein of interest (the "bait") from a cell lysate and identify its bound interaction partners (the "prey").[19] This method is invaluable for confirming in vivo interactions under near-physiological conditions.

Methodology:

- Cell Lysis:
 - Harvest cultured cells (e.g., HEK293T cells expressing a tagged Ccr4-Not subunit) and wash with ice-cold PBS.[19]
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[19]
 - Incubate on ice and then clarify the lysate by centrifugation to pellet cell debris.[19]
- Pre-Clearing (Optional):
 - To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C.[20][21]
 - Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.[20]
- Immunoprecipitation:
 - Add a specific antibody against the "bait" protein (e.g., anti-NOT1) to the pre-cleared lysate.[22]
 - Incubate for several hours to overnight at 4°C with gentle rotation to allow antibodyantigen complexes to form.[22]

- Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.[20]
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.[21]
 - Wash the beads multiple times (3-5 times) with cold lysis buffer or wash buffer to remove non-specifically bound proteins.[21]
- Elution and Analysis:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.[22]
 - Analyze the eluted proteins by Western blotting using antibodies against potential interaction partners (e.g., anti-CAF1, anti-NOT2).[20]

Click to download full resolution via product page

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

B. GST Pull-Down Assay

The GST pull-down is an in vitro technique used to confirm direct physical interactions between two proteins.[23][24] It utilizes a recombinant "bait" protein fused to Glutathione S-Transferase (GST), which can be immobilized on glutathione-coated beads.

Methodology:

- Bait Protein Expression and Purification:
 - Express the GST-tagged bait protein (e.g., GST-Not1-C-terminus) in E. coli.[25]
 - Lyse the bacteria and purify the GST-fusion protein from the lysate using glutathioneagarose beads.[25]
 - Wash the beads extensively to remove contaminants, leaving the immobilized GST-bait protein.
- Prey Protein Preparation:
 - The "prey" protein (e.g., Not2) can be prepared either as a purified recombinant protein or within a complex cell lysate.[24]
- Binding Reaction:
 - Incubate the immobilized GST-bait protein with the prey protein solution for several hours at 4°C with gentle rotation.[26][27]
 - A control reaction using GST protein alone should be run in parallel to identify proteins that bind non-specifically to the GST tag or the beads.[24]
- Washing:
 - Pellet the beads by centrifugation and wash multiple times with a suitable wash buffer to remove unbound prey proteins. [26] The stringency of the wash buffer (e.g., salt

concentration) can be adjusted to minimize non-specific interactions.

- Elution and Analysis:
 - Elute the bait-prey complexes from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with excess free glutathione.
 - Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting with an antibody specific to the prey protein.[27]

This guide provides a foundational understanding of the critical protein-protein interactions that define the Ccr4-Not complex. The modularity and dynamic nature of these interactions enable the complex to serve as a central hub for integrating diverse regulatory inputs, ultimately controlling the fate of messenger RNAs and shaping the cellular proteome. Further investigation into these interactions holds significant promise for understanding disease states and developing novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Ccr4-Not complex is a key regulator of eukaryotic gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CCR4-NOT complex plays diverse roles in mRNA metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ccr4-Not Complex: Architecture and Structural Insights PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into the structure and architecture of the CCR4–NOT complex [frontiersin.org]
- 5. Insights into the structure of the CCR4-NOT complex by electron microscopy PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 6. Insights into the structure and architecture of the CCR4–NOT complex PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of eukaryotic mRNA deadenylation and degradation by the Ccr4-Not complex [frontiersin.org]
- 8. The CCR4 and CAF1 Proteins of the CCR4-NOT Complex Are Physically and Functionally Separated from NOT2, NOT4, and NOT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the human Ccr4-Not nuclease module using X-ray crystallography and electron paramagnetic resonance spectroscopy distance measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CCR4 and CAF1 proteins of the CCR4-NOT complex are physically and functionally separated from NOT2, NOT4, and NOT5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and RNA-binding properties of the Not1-Not2-Not5 module of the yeast Ccr4-Not complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Architecture of the Ubiquitylation Module of the Yeast Ccr4-Not Complex PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Roles of the CCR4-Not complex in translation and dynamics of co-translation events PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The CCR4–NOT complex maintains liver homeostasis through mRNA deadenylation | Life Science Alliance [life-science-alliance.org]
- 17. Ccr4-Not as a mediator of environmental signaling: a jack of all trades and master of all PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Ccr4-Not complex regulates TORC1 signaling and mitochondrial metabolism by promoting vacuole V-ATPase activity PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. assaygenie.com [assaygenie.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP Creative Proteomics [creative-proteomics.com]
- 23. A General Protocol for GST Pull-down [bio-protocol.org]
- 24. goldbio.com [goldbio.com]

- 25. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 26. Protocol for GST Pull Down Creative Proteomics [creative-proteomics.com]
- 27. What Is the General Procedure for GST Pull-Down Analysis of Protein—Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- To cite this document: BenchChem. [interaction of Notp with other subunits of the Ccr4-Not complex]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12363656#interaction-of-notp-with-other-subunits-of-the-ccr4-not-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com